![molecular formula C18H12N2O B12819279 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group and a formyl group attached, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes or ketones in the presence of a catalyst such as boron trifluoride etherate . This reaction typically occurs under mild conditions and results in high yields of the desired product.
Another method involves the Buchwald-Hartwig cross-coupling reaction, where 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline is reacted with various amines in the presence of a palladium catalyst, cesium carbonate as the base, and a solvent mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carboxylic acid.
Reduction: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of multidrug transporters in Candida albicans.
Medicine: Investigated for its antifungal, antileukemic, and analgesic properties.
Industry: Utilized in the development of fluorescent probes and other functional materials.
Mechanism of Action
The mechanism of action of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of multidrug transporters in Candida albicans by binding to the transporter proteins and preventing the efflux of antifungal drugs . This enhances the efficacy of the drugs and helps in overcoming drug resistance.
Comparison with Similar Compounds
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other pyrroloquinoxaline derivatives, such as:
4-Chloropyrrolo[1,2-a]quinoxaline: Similar structure but with a chlorine atom instead of a phenyl group.
4-Methylpyrrolo[1,2-a]quinoxaline: Contains a methyl group instead of a phenyl group.
4-Nitropyrrolo[1,2-a]quinoxaline: Contains a nitro group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H12N2O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-12-14-10-11-17-18(13-6-2-1-3-7-13)19-15-8-4-5-9-16(15)20(14)17/h1-12H |
InChI Key |
XEHFTWJHDMIFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
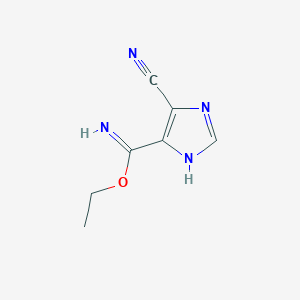
![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
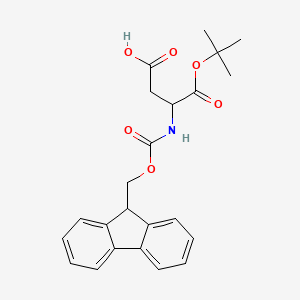
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
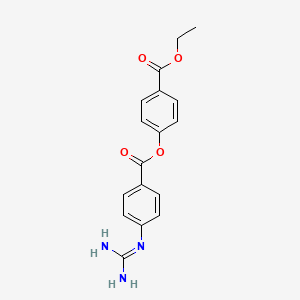
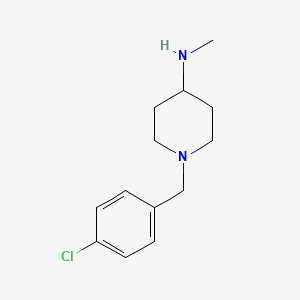
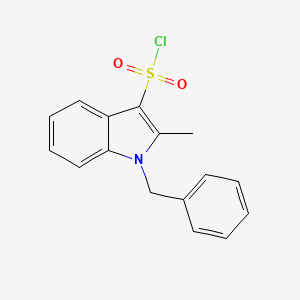
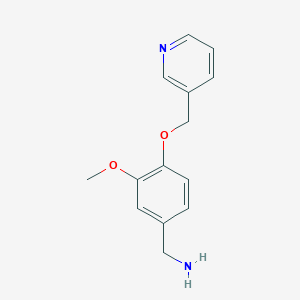
![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
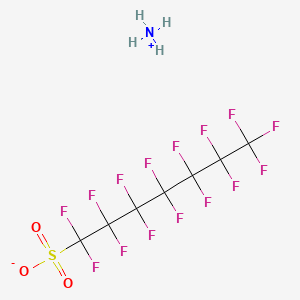
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
